Product packaging for Benz(a)anthracene, 10,11-dihydro-(Cat. No.:CAS No. 34501-50-3)

Benz(a)anthracene, 10,11-dihydro-

Cat. No.: B104652
CAS No.: 34501-50-3
M. Wt: 230.3 g/mol
InChI Key: CATLFKJMIAQVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benz(a)anthracene, 10,11-dihydro- is a high-purity organic compound with the CAS Registry Number 60839-19-2 . This solid compound has a molecular formula of C18H14O2 and a molecular weight of 262.31 g/mol . Its structure is characterized by the addition of two hydroxyl groups to the parent benz(a)anthracene ring system, as indicated by its synonyms 10,11-Dihydro-10,11-Dihydroxybenz(A)Anthracene and Benz(A)Anthracene-10,11-Dihydrodiol . Key physical properties include a calculated density of approximately 1.368 g/cm³ and a predicted boiling point of 525.242°C at 760 mmHg . Researchers can utilize this dihydrodiol derivative as a standard or intermediate in the study of polycyclic aromatic hydrocarbon (PAH) metabolism and carcinogenesis. It is particularly valuable for investigating the metabolic activation pathways of benz(a)anthracene, where the formation of dihydrodiol intermediates is a critical step in the progression to DNA-binding ultimate carcinogens. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14 B104652 Benz(a)anthracene, 10,11-dihydro- CAS No. 34501-50-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34501-50-3

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

10,11-dihydrobenzo[a]anthracene

InChI

InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1,3-6,8-12H,2,7H2

InChI Key

CATLFKJMIAQVIW-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C1)C=C3C=CC4=CC=CC=C4C3=C2

Canonical SMILES

C1CC2=C(C=C1)C=C3C=CC4=CC=CC=C4C3=C2

Other CAS No.

34501-50-3

Origin of Product

United States

Comprehensive Analysis of Metabolic Pathways and Biotransformation of Benz a Anthracene and Its Dihydrodiols

Mammalian Biotransformation Mechanisms of Benz(a)anthracene (B33201) to Dihydrodiols

The biotransformation of benz(a)anthracene in mammalian systems is a complex process primarily aimed at increasing the water solubility of this lipophilic compound to facilitate its excretion. This process, however, can also lead to the formation of highly reactive intermediates.

Role of Cytochrome P450 Enzymes in Benz(a)anthracene Dihydrodiol Formation

The formation of dihydrodiols from benz(a)anthracene is catalyzed by the cytochrome P450 (P450) enzyme superfamily, which are heme-containing monooxygenases. wikipedia.org These enzymes introduce an epoxide across a double bond of the aromatic structure, which is then hydrolyzed by microsomal epoxide hydrolase to a trans-dihydrodiol. nih.gov The P450 enzymes, particularly those in the CYP1 family, are known to catalyze the epoxidation and hydroxylation of procarcinogens like 7,12-dimethylbenz[a]anthracene (B13559), a derivative of benz(a)anthracene. wikipedia.org

Different P450 isoforms exhibit varying activities and regioselectivity in the metabolism of polycyclic aromatic hydrocarbons (PAHs). For instance, in the metabolism of the related compound benzo[a]pyrene (B130552), CYP1A1 and CYP1B1 are key enzymes in its activation. nih.govacs.org Human CYP1B1, for example, can metabolize benzo[a]pyrene to its 7,8-diol metabolite. acs.org This enzymatic action is a critical determinant in the formation of specific dihydrodiol isomers from benz(a)anthracene.

Formation of Bay-Region Diol Epoxides from Dihydrodiols

A crucial step in the metabolic activation of certain PAHs is the formation of bay-region diol epoxides. This occurs when a dihydrodiol with a double bond adjacent to a bay-region is further oxidized by P450 enzymes. nih.gov For benz(a)anthracene, the trans-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene (BA 3,4-dihydrodiol) is a precursor to a bay-region diol epoxide. lgcstandards.com The high tumorigenicity of the BA 3,4-dihydrodiol is attributed to its metabolic conversion to diastereomeric benz(a)anthracene 3,4-diol-1,2-epoxides. cas.org

These diol epoxides are highly reactive electrophiles that can form covalent adducts with cellular macromolecules, such as DNA. nih.gov Studies have shown that the bay-region diol-epoxides of benz(a)anthracene react with DNA, with evidence suggesting the major products are N2-guanine adducts. nih.gov Specifically, the anti-BA-3,4-diol 1,2-oxide is a bay-region diol epoxide, while the anti-BA-8,9-diol 10,11-oxide is a non-bay-region diol epoxide. nih.gov The formation of these diol epoxides from their precursor dihydrodiols is a critical event in the bioactivation of benz(a)anthracene.

Stereospecificity in Mammalian Dihydrodiol and Tetrol Formation

The enzymatic reactions involved in the metabolism of benz(a)anthracene are often highly stereospecific. The epoxidation of the parent compound by P450 enzymes and the subsequent hydration by microsomal epoxide hydrolase can result in the formation of specific enantiomers of the trans-dihydrodiols. nih.gov For example, in the metabolism of dibenz(a,h)anthracene, a related PAH, the trans-dihydrodiols formed are highly enriched in their R,R enantiomers. nih.gov This stereoselectivity is due to the specific actions of P450c and microsomal epoxide hydrolase. nih.gov

Furthermore, the metabolism of dihydrodiols to tetrols also exhibits stereoselectivity. The metabolism of the racemic trans-1,2-dihydrodiol of benz(a)anthracene in rat liver microsomes predominantly yields two optically active 1,2,3,4-tetrahydrotetrols. This indicates that the metabolic process is not only regioselective but also stereoselective at multiple stages.

Glucuronidation and Sulfation Pathways of Benz(a)anthracene Dihydrodiols

Following the initial Phase I metabolism that forms dihydrodiols and other hydroxylated metabolites, these intermediates can undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to further increase their water solubility and facilitate excretion. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.

While detailed studies specifically on the glucuronidation and sulfation of all benz(a)anthracene dihydrodiol isomers are limited, it is known that phenolic and dihydrodiol metabolites of PAHs are substrates for these enzymes. For instance, the administration of benz(a)anthracene to rats has been shown to increase UGT activities towards various phenolic substrates. In fish cell lines, the effective conjugation of dihydrodiols and their metabolites, including the formation of glucuronide and glutathione (B108866) conjugates, appears to significantly reduce the metabolic activation of these hydrocarbons. It has been noted that metabolites of benz(a)anthracene produced by unidentified fungi include glucuronide and sulfate (B86663) conjugates. The formation of glutathione conjugates of benz(a)anthracene metabolites, such as S-(5,6-dihydro-l-hydroxybenz-[a]anthracen-k-yl)glutathione, has also been documented in rat liver fractions.

Microbial Degradation and Biotransformation Pathways of Benz(a)anthracene Dihydrodiols

Microorganisms, including bacteria and fungi, have evolved diverse catabolic pathways to degrade PAHs like benz(a)anthracene, often using them as a source of carbon and energy.

The degradation of benz(a)anthracene by various microbial species often involves dioxygenase enzymes that introduce two hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol. This initial step is a key difference from mammalian metabolism, which produces trans-dihydrodiols.

Fungi, such as Cunninghamella elegans, metabolize benz(a)anthracene to produce primarily BA trans-8,9-dihydrodiol (90%), along with smaller amounts of BA trans-10,11-dihydrodiol (6%) and BA trans-3,4-dihydrodiol (4%). Interestingly, this fungus does not produce the BA 5,6-dihydrodiol, which is a notable metabolite in mammalian systems. Some fungi, like Aspergillus terricola, utilize both cytochrome P450 monooxygenase and ligninolytic pathways for degradation. The ligninolytic fungus Irpex lacteus degrades benz(a)anthracene to benz(a)anthracene-7,12-dione, which is then further broken down into smaller molecules like 1,2-naphthalenedicarboxylic acid and phthalic acid.

Bacteria also play a significant role in the environmental fate of benz(a)anthracene. Mycobacterium species are particularly adept at degrading PAHs. Mycobacterium sp. strain RJGII-135 has been shown to produce at least two dihydrodiols from benz(a)anthracene: 5,6-BAA-dihydrodiol and 10,11-BAA-dihydrodiol. nih.gov Mycobacterium vanbaalenii strain PYR-1 attacks benz(a)anthracene at multiple positions (C-1,2-, C-5,6-, C-7,12-, and C-10,11-), with the major site of attack being the C-10, C-11 positions. This leads to a variety of ring-fission products. Some bacteria can also oxidize benz(a)anthracene to o-hydroxypolyaromatic acids, with 1-hydroxy-2-anthranoic acid being a major metabolite.

Table 2: Microbial Metabolites of Benz(a)anthracene

Microorganism Key Metabolites Pathway
Cunninghamella elegans (fungus) BA trans-8,9-dihydrodiol, BA trans-10,11-dihydrodiol, BA trans-3,4-dihydrodiol Cytochrome P450-like
Irpex lacteus (fungus) Benz(a)anthracene-7,12-dione, 1,2-naphthalenedicarboxylic acid, Phthalic acid Ligninolytic
Mycobacterium sp. strain RJGII-135 (bacterium) 5,6-BAA-dihydrodiol, 10,11-BAA-dihydrodiol Dioxygenase
Mycobacterium vanbaalenii strain PYR-1 (bacterium) Naphtho[2,1-g]chromen-10-one, 10-hydroxy-11-methoxybenz[a]anthracene, 10,11-dimethoxybenz[a]anthracene Dioxygenase, Ortho- and meta-cleavage
Unidentified bacterium 1-hydroxy-2-anthranoic acid Oxidation

Bacterial Metabolism of Benz(a)anthracene and its Dihydrodiols

The bacterial degradation of benz(a)anthracene is a key process in the environmental fate of this compound. It is initiated by the enzymatic action of dioxygenases, leading to the formation of dihydrodiols and subsequent ring fission.

Role of Dioxygenase Enzymes in Dihydrodiol Formation and Ring Fission

The initial step in the aerobic bacterial catabolism of benz(a)anthracene involves the oxidation of the aromatic ring by a multi-component enzyme system, primarily ring-hydroxylating dioxygenases (RHDs). asm.orgnih.gov These enzymes introduce two hydroxyl groups to the aromatic nucleus, forming a cis-dihydrodiol. nih.gov This dihydroxylation is a critical activation step, preparing the molecule for subsequent enzymatic reactions. Following the formation of the dihydrodiol, the molecule can be processed through either an ortho or meta cleavage pathway, leading to the opening of the aromatic ring. asm.orgnih.gov These pathways ultimately break down the complex PAH structure into simpler molecules that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. asm.orgnih.gov For instance, the degradation of pyrene (B120774) by Mycobacterium sp. strain AP1 involves the formation of 6,6'-dihydroxy-2,2'-biphenyl-dicarboxylic acid, indicating an ortho-cleavage mechanism. nih.gov

Identification of Specific Bacterial Strains Capable of Benz(a)anthracene Dihydrodiol Transformation (e.g., Mycobacterium sp., Sphingobium sp., Beijerinckia sp.)

Several bacterial genera have been identified for their ability to transform benz(a)anthracene and its dihydrodiols. Notable among these are:

Mycobacterium sp. : Strains of Mycobacterium are well-documented for their capacity to degrade high-molecular-weight PAHs. nih.gov Mycobacterium sp. strain RJGII-135, isolated from a former coal gasification site, has been shown to degrade benz(a)anthracene, producing at least two dihydrodiols: 5,6-BAA-dihydrodiol and 10,11-BAA-dihydrodiol. asm.orgnih.gov Mycobacterium vanbaalenii PYR-1 is another potent strain capable of degrading various PAHs, including benz(a)anthracene. nih.gov

Sphingobium sp. : Members of this genus are also significant in the biodegradation of benz(a)anthracene. Sphingobium sp. strain KK22, for example, can biotransform benz(a)anthracene, with studies showing 80-90% degradation of the compound over an 8-day period. nih.gov Historically, Sphingobium yanoikuyae (formerly Beijerinckia sp.) mutant strain B8/36 was one of the first organisms in which cis-dihydrodiols of benz(a)anthracene (specifically, cis-1,2-, -5,6-, -8,9-, and -10,11-dihydrodiols) were identified. nih.gov

Beijerinckia sp. : As mentioned, the organism initially identified as Beijerinckia B-836, which was later reclassified as Sphingomonas yanoikuyae, was instrumental in early studies of PAH metabolism. This strain was shown to oxidize benzo(a)pyrene to cis-7,8- and 9,10-dihydrodiols, demonstrating the role of this bacterial group in initiating PAH degradation. nih.gov

Other genera such as Rhodococcus have also been identified. Rhodococcus sp. P14 contains a ring-hydroxylating dioxygenase capable of oxidizing benz(a)anthracene to 7,12-dihydroxybenz[a]anthracene. nih.gov

Elucidation of Specific Metabolites from Bacterial Degradation (e.g., o-hydroxypolyaromatic acids, hydroxy-naphthoic acids)

The bacterial degradation of benz(a)anthracene leads to a variety of metabolites. Sphingobium sp. strain KK22 has been shown to produce ten different products from benz(a)anthracene biotransformation. nih.gov Among these are o-hydroxypolyaromatic acids and hydroxy-naphthoic acids. nih.gov Specifically, 1-hydroxy-2-naphthoic acid and 2-hydroxy-3-naphthoic acid have been unambiguously identified, indicating that the initial dioxygenase attack can occur at both the linear and angular rings of the benz(a)anthracene molecule. nih.gov Other identified metabolites include 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid and salicylic (B10762653) acid, demonstrating the progressive breakdown of the multi-ring structure. nih.gov

Influence of Co-occurring PAHs on Bacterial Benz(a)anthracene Dihydrodiol Catabolic Networks

In contaminated environments, PAHs exist as complex mixtures, and the presence of other PAHs can significantly influence the degradation of benz(a)anthracene. Studies have shown that the co-occurrence of other high-molecular-weight PAHs can delay the removal of the more recalcitrant compounds. nih.gov For example, in soil microcosms, the presence of fluoranthene (B47539) or pyrene can alter the microbial community dynamics. nih.gov Members of the genus Immundisolibacter, which are key degraders of benz(a)anthracene and chrysene, can be outcompeted by Sphingobium and Mycobacterium when fluoranthene and pyrene are present, respectively. nih.gov This highlights that microbial interactions play a crucial role in modulating the fate of PAHs in mixed-contaminant scenarios. nih.gov

Fungal Metabolism and Biotransformation of Benz(a)anthracene Dihydrodiols

Fungi, particularly filamentous fungi, also play a significant role in the biotransformation of benz(a)anthracene, often through pathways that resemble mammalian metabolism.

Metabolism by Filamentous Fungi (e.g., Cunninghamella elegans, Aspergillus terricola)

Cunninghamella elegans : This filamentous fungus is known for its ability to metabolize a wide range of PAHs in a regio- and stereoselective manner, similar to mammalian systems. asm.org When exposed to benz(a)anthracene, C. elegans primarily produces trans-dihydrodiols. asm.orgnih.gov The major metabolite is trans-8,9-dihydrodiol, accounting for 90% of the transformed benz(a)anthracene. nih.gov Other identified metabolites include trans-10,11-dihydrodiol (6%) and trans-3,4-dihydrodiol (4%). nih.gov Notably, C. elegans does not produce the trans-5,6-dihydrodiol. nih.gov A unique metabolite, a BA tetraol (8β,9α,10α,11β-tetrahydroxy-8α,9β,10β,11α-tetrahydro-BA), has also been identified, likely formed from further oxidation of the 8,9- or 10,11-dihydrodiols. asm.orgnih.gov

The table below summarizes the metabolites produced by Cunninghamella elegans from the biotransformation of benz(a)anthracene.

MetabolitePercentage of Total Metabolites
trans-8,9-dihydrodiol90%
trans-10,11-dihydrodiol6%
trans-3,4-dihydrodiol4%
BA tetraolIdentified

Aspergillus terricola is another filamentous fungus with the potential for PAH degradation, although specific data on its metabolism of benz(a)anthracene dihydrodiols is less detailed in the provided context.

Comparison of Fungal and Mammalian Dihydrodiol Formation

The metabolic pathways of benz(a)anthracene in fungi and mammals exhibit notable similarities and differences, particularly in the formation of dihydrodiols. In mammals, the metabolic activation of benz(a)anthracene can proceed through the formation of various dihydrodiols, including the non-K-region 1,2- and 3,4-dihydrodiols, the K-region 5,6-dihydrodiol, and the non-K-region 8,9-dihydrodiol. nih.gov The 3,4-dihydrodiol is considered a proximate carcinogen, as its subsequent epoxidation in the "bay region" leads to highly reactive diol epoxides that can bind to DNA and initiate carcinogenesis. nih.gov

Fungi, such as Cunninghamella elegans, also metabolize benz(a)anthracene to form trans-dihydrodiols. nih.gov Studies have shown that C. elegans produces BA trans-8,9-dihydrodiol, BA trans-10,11-dihydrodiol, and BA trans-3,4-dihydrodiol. nih.gov However, a key distinction from mammalian metabolism is the absence of the BA 5,6-dihydrodiol as a fungal metabolite. nih.gov The transformation of benz(a)anthracene by C. elegans primarily yields the trans-8,9-dihydrodiol, accounting for approximately 90% of the metabolites, with the trans-10,11-dihydrodiol and trans-3,4-dihydrodiol being produced in smaller quantities. nih.gov

While both systems generate dihydrodiols, the specific isomers and their relative proportions can differ. This suggests that while the initial enzymatic oxidation mechanisms may be analogous, the substrate specificity and regioselectivity of the enzymes involved, such as cytochrome P450 monooxygenases, vary between fungi and mammals.

Identification of Novel Fungal Metabolites (e.g., Tetraols)

Fungal biotransformation of benz(a)anthracene has led to the identification of novel metabolites not commonly observed in mammalian systems. A significant finding in the study of Cunninghamella elegans metabolism of benz(a)anthracene was the identification of a BA tetraol, specifically 8β,9α,10α,11β-tetrahydroxy-8α,9β,10β,11α-tetrahydro-BA. nih.gov This was the first report of a biologically produced tetraol from benz(a)anthracene. nih.gov It is hypothesized that this tetraol may arise from the further oxidation of either the BA 8,9- or 10,11-dihydrodiol. nih.gov

In addition to tetraols, other novel fungal metabolites have been discovered from different microorganisms. For instance, an unidentified actinomycete, designated X-14881, was found to produce five novel metabolites related to benz(a)anthracene. The major component was identified as either [3R-(3α,6aβ,7β,12α,12aα)]- or [3S-(3β,6aα,7α,12β,12aβ)]-6a,7,12-trihydroxy-3,4,6a,7,12,12a-hexahydro-8-methoxy-3-methylbenz[a]anthracen-1(2H)-one, with the other four being closely related derivatives. nih.gov

Furthermore, studies with the ligninolytic fungus Irpex lacteus have revealed a degradation pathway for benz(a)anthracene-7,12-dione, a primary metabolite. researchgate.net This pathway leads to the formation of 1,2-naphthalenedicarboxylic acid and phthalic acid, which are then further metabolized. researchgate.net Another degradation product identified was 1-tetralone. researchgate.net The identification of these ring-cleavage products provides insight into the downstream metabolic fate of benz(a)anthracene in fungi, demonstrating their capacity for extensive degradation of the polycyclic aromatic hydrocarbon structure.

Enzymatic Contributions (e.g., Cytochrome P450 monooxygenase, ligninolytic enzymes) in Fungal Biotransformation

The biotransformation of benz(a)anthracene in fungi is primarily mediated by two key enzyme systems: cytochrome P450 monooxygenases (CYPs) and ligninolytic enzymes. tandfonline.com

Cytochrome P450 Monooxygenases:

Fungal CYPs are a diverse group of enzymes involved in both primary and secondary metabolism. mdpi.com In the context of polycyclic aromatic hydrocarbon (PAH) degradation, CYPs play a crucial role in the initial oxidation of the aromatic ring, a necessary step for their subsequent breakdown and detoxification. asm.orgasm.org Studies on fungi like Aspergillus nidulans have shown that exposure to benzo[a]pyrene (a related PAH) leads to changes in gene expression and metabolism associated with growth, suggesting the fungus can utilize the compound as a substrate. asm.org A specific CYP, encoded by the bapA gene, has been identified as essential for this metabolic utilization. asm.orgnih.gov In the white-rot fungus Phanerochaete chrysosporium, several CYP species have been shown to catalyze the conversion of anthracene (B1667546), a structural component of benz(a)anthracene. nih.gov This suggests that a similar array of CYPs is likely involved in the metabolism of benz(a)anthracene. The combination of functional screening and transcriptomic profiling is a powerful strategy for identifying the specific CYPs responsible for PAH metabolism in fungi. nih.gov

Ligninolytic Enzymes:

Ligninolytic fungi, particularly white-rot fungi, possess a powerful extracellular enzymatic system capable of degrading lignin (B12514952), a complex and recalcitrant polymer. This system is also highly effective in degrading a wide range of environmental pollutants, including PAHs. researchgate.net The key ligninolytic enzymes include laccase, lignin peroxidase (LiP), and manganese peroxidase (MnP). nih.gov These enzymes have low substrate specificity, which allows them to act on a broad spectrum of compounds. researchgate.net

For instance, the ligninolytic fungus Irpex lacteus can degrade over 70% of an initial dose of benz(a)anthracene within 14 days. nih.gov The initial step in this process is the transformation of benz(a)anthracene to benz[a]anthracene-7,12-dione. researchgate.netnih.gov The activity of these enzymes can be influenced by the presence of the pollutant. In several white-rot fungi, the presence of anthracene led to a significant increase in both laccase and MnP activity. nih.gov The synergistic action of these enzymes in mixed fungal cultures has been shown to enhance the degradation of PAHs. The mechanism of action of these enzymes often involves the generation of highly reactive radicals that can initiate the breakdown of the PAH structure. nih.gov

The coexistence and interplay of both cytochrome P450 monooxygenase and ligninolytic enzyme pathways have been identified in fungi like Aspergillus terricola during the degradation of high molecular weight PAHs, including benz(a)anthracene. tandfonline.com

In Vitro and Ex Vivo Models for Metabolic Pathway Elucidation

In vitro and ex vivo models are indispensable tools for elucidating the complex metabolic pathways of benz(a)anthracene. These systems allow for the controlled study of biotransformation processes, the identification of metabolites, and the investigation of the enzymes involved.

In vitro models typically involve the use of subcellular fractions, such as microsomes which are rich in cytochrome P450 enzymes, or purified enzymes. These systems are crucial for determining the catalytic activity of specific enzymes and for studying the initial steps of metabolism. For example, in vitro studies were used to demonstrate that the chemical or enzymatic oxidation of benz(a)anthracene leads to the formation of dihydrodiols. nih.gov

Cell culture systems represent another important in vitro model. Hamster embryo cells have been used extensively to study the metabolic activation of benz(a)anthracene. nih.govnih.gov These studies have been instrumental in identifying the formation of DNA adducts, such as the one formed from the reaction of the anti-BA-8,9-diol 10,11-oxide with guanosine (B1672433), which is believed to be a key event in the initiation of carcinogenesis. nih.gov Cell cultures also allow for the investigation of how the metabolism of one compound can be influenced by another. For instance, co-administration of benz(a)anthracene with benzo[a]pyrene in hamster embryo cell cultures was shown to decrease the metabolism of benzo[a]pyrene and reduce its mutagenic effects. nih.gov

Bacterial and fungal whole-cell systems are also powerful in vitro tools for studying the biodegradation of benz(a)anthracene. Cultures of Sphingobium sp. strain KK22 have been used to investigate the biotransformation of benz(a)anthracene and identify various ring-fission products, providing detailed insights into the bacterial degradation pathways. researchgate.netnih.gov Similarly, cultures of fungi like Cunninghamella elegans and Irpex lacteus have been used to identify novel metabolites and elucidate fungal-specific metabolic pathways. nih.govresearchgate.net

Environmental Fate and Degradation Mechanisms of Benz a Anthracene, 10,11 Dihydro

Abiotic Degradation Processes

Abiotic degradation, particularly through photochemical reactions, is a significant pathway for the removal of PAHs from the environment, especially when adsorbed onto surfaces.

The photocatalytic degradation of PAHs on semiconductor particles like titanium dioxide (TiO2) under UV irradiation is a well-documented phenomenon. deswater.comresearchgate.net When PAHs such as anthracene (B1667546) absorb UV light, they can be transformed into various photoproducts, including quinones. nih.gov The presence of TiO2 nanoparticles significantly enhances this process. nih.gov For instance, studies on anthracene have shown that TiO2 promotes hydroxylation, leading to a higher yield of hydroxylated by-products. nih.gov The efficiency of degradation can be further improved by doping TiO2 with metals like iron, which has been shown to increase anthracene degradation from 55.32% with pure TiO2 to 98.13% after 60 minutes. deswater.com

This process is not limited to simple PAHs. Research on complex PAH mixtures in contaminated water demonstrated that 3D printed composites of polylactic acid (PLA) and TiO2 can effectively degrade 4- to 5-ring PAHs to non-detectable concentrations within hours to days under simulated sunlight. acs.org The immobilized TiO2 generates reactive oxygen species that drive the degradation, with half-lives for the PAHs ranging from approximately 6 to 24 hours. acs.org The degradation of anthracene on TiO2 surfaces can lead to the formation of intermediates such as phthalic acid, anthrone (B1665570), and 9,10-anthraquinone. researchgate.net Given these pathways for parent PAHs, it is expected that Benz(a)anthracene (B33201), 10,11-dihydro- would also be susceptible to photocatalytic oxidation on environmental surfaces like TiO2, likely involving initial attack at the electron-rich aromatic rings or the dihydro- portion of the molecule.

Oxygen is a critical component in the photodegradation of PAHs. nih.gov The quantum yields for the photodegradation of numerous PAHs increase with higher oxygen concentrations. nih.gov The degradation can proceed through reactions involving both the excited singlet and triplet states of the PAH molecule. nih.gov The reaction with the excited singlet state often involves an electron transfer to oxygen, forming a PAH cation radical, particularly at higher oxygen concentrations. nih.gov

Hydroxyl radicals (•OH) are highly reactive species that play a central role in the oxidation of organic pollutants. nih.gov During photocatalysis on surfaces like TiO2, UV irradiation generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. acs.org The degradation rate of PAHs often correlates with the steady-state concentration of these hydroxyl radicals. nih.gov For some PAHs, oxidation by hydroxyl radicals is the primary degradation pathway. nih.gov However, for others, the direct reaction with photogenerated "holes" (electron vacancies on the catalyst surface) may be more significant, as evidenced by experiments where the degradation was inhibited by hole scavengers but not by hydroxyl radical scavengers. epa.gov In the case of Benz(a)anthracene, 10,11-dihydro-, both the aromatic rings and the saturated carbons in the 10,11-positions would be susceptible to attack by these powerful oxidizing agents generated on irradiated surfaces in the presence of oxygen and water.

Biotic Degradation Mechanisms (Microbial and Fungal)

Microorganisms, including bacteria and fungi, have evolved enzymatic machinery to utilize PAHs as a source of carbon and energy, making bioremediation a key process for cleaning contaminated environments. nih.govresearchgate.net

Under aerobic conditions, the initial step in the bacterial degradation of PAHs is typically catalyzed by a dioxygenase enzyme. This enzyme incorporates both atoms of molecular oxygen into the aromatic nucleus to form a cis-dihydrodiol. researchgate.net This is a key distinction from the trans-dihydrodiols formed during mammalian metabolism. For benz(a)anthracene, degradation by Mycobacterium sp. strain RJGII-135 has been shown to produce at least two dihydrodiols: 5,6-BAA-dihydrodiol and 10,11-BAA-dihydrodiol. nih.gov The formation of 10,11-BAA-dihydrodiol is particularly relevant, as it indicates a direct enzymatic attack at the same bond as the saturated bond in Benz(a)anthracene, 10,11-dihydro-.

Following the initial dioxygenation, the cis-dihydrodiol is dehydrogenated to form a diol, which is then susceptible to ring cleavage by another dioxygenase, opening the aromatic ring and leading to intermediates that can enter central metabolic pathways like the Krebs cycle. researchgate.net For anthracene, degradation by various bacteria can produce intermediates such as 9,10-dihydroxy-anthracene and anthraquinone. nih.govd-nb.info The degradation pathways for benz(a)anthracene are more complex due to the additional ring, but they follow the same general principles of dioxygenase-initiated ring oxidation and subsequent cleavage. researchgate.netnih.gov It is plausible that the aerobic degradation of Benz(a)anthracene, 10,11-dihydro- could proceed via hydroxylation of the saturated ring, or by dioxygenase attack on one of the intact aromatic rings, leading to a variety of hydroxylated and ring-fission products.

Table 1: Aerobic Degradation Intermediates of Related PAHs

Parent CompoundDegrading Organism (Example)Key Intermediates IdentifiedSource(s)
Benz(a)anthraceneMycobacterium sp. strain RJGII-1355,6-BAA-dihydrodiol, 10,11-BAA-dihydrodiol nih.gov
AnthraceneBacillus cereus S139,10-dihydroxy-anthracene, Anthraquinone nih.gov
AnthraceneMethylocystis sp.1,4-benzenediol derivative d-nb.info

The rate and extent of PAH biodegradation in soil, sediment, and water are controlled by numerous factors.

Oxygen Availability: Aerobic degradation is generally much faster and more complete than anaerobic degradation. For many PAHs, no significant mineralization is observed in the absence of oxygen. nih.gov Transient exposure to oxygen can severely inhibit anaerobic degradation processes, which can take a long time to recover. nih.gov

Microbial Community: The presence of microorganisms with the appropriate degradative genes is essential. Indigenous microbial populations from contaminated sites often show a higher degradation capacity due to prior acclimation. nih.govresearchgate.net Consortia of different microbial species, such as microalgae and bacteria, can enhance degradation, as the microalgae can provide the oxygen needed by the bacteria for aerobic respiration. frontiersin.org

Chemical Bioavailability: PAHs are hydrophobic and tend to sorb strongly to organic matter and soil/sediment particles, which can limit their availability to microorganisms. nih.gov The rate of degradation is therefore often linked to the compound's concentration and solubility. nih.gov

Environmental Conditions: Factors such as pH, temperature, and nutrient availability significantly impact microbial activity. For instance, the degradation of anthracene by Pseudomonas fluorescens was found to be optimal at a pH of 7.5 and a temperature of 30°C. niof-eg.com The degradation rate of phenanthrene (B1679779) on soil surfaces was observed to be more rapid in alkaline conditions. atlantis-press.com

Table 2: Factors Affecting PAH Biodegradation

FactorEffect on Degradation RateExampleSource(s)
OxygenEssential for rapid degradation; absence can halt mineralization.No mineralization of anthracene or naphthalene (B1677914) was observed in anoxic marine sediments. nih.gov
pHOptimal ranges exist for specific microbes; can affect chemical stability.Optimal anthracene degradation by P. fluorescens at pH 7.5. niof-eg.com
TemperatureAffects microbial metabolic rates; optimal temperatures vary by organism.Optimal anthracene degradation by P. fluorescens at 30°C. niof-eg.com
Contaminant ConcentrationCan influence degradation rates and microbial acclimation.Optimal acclimation to anthracene occurred at high pre-exposure concentrations. nih.gov
Microbial ConsortiaCo-cultures (e.g., algae-bacteria) can enhance degradation.A consortium of Gonium pectorale and B. licheniformis showed 99% anthracene degradation. frontiersin.org
Environmental MatrixIons (e.g., bicarbonate) and organic matter can enhance or inhibit degradation.Bicarbonate ions accelerated the degradation of some hydrophilic pollutants. researchgate.net

Advanced Analytical and Spectroscopic Methodologies for Benz a Anthracene, 10,11 Dihydro Research

Chromatographic Techniques

Chromatography is fundamental to the separation of Benz(a)anthracene (B33201), 10,11-dihydro- from complex biological or environmental matrices and for isolating its various metabolic products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of Benz(a)anthracene metabolites. To enhance volatility and thermal stability for GC analysis, metabolites are often chemically modified through derivatization, most commonly trimethylsilylation. nih.gov This process involves converting polar hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers.

In metabolic studies, GC-MS has been instrumental in identifying various dihydroxylated and methoxylated intermediates formed from the microbial or mammalian metabolism of benz[a]anthracene. nih.gov For instance, research on the metabolism of benz[a]anthracene by Mycobacterium vanbaalenii PYR-1 revealed that the primary site of enzymatic attack occurs at the C-10 and C-11 positions. nih.gov The resulting metabolites, after trimethylsilylation, were identified using GC-MS analysis. nih.gov Similarly, studies with human liver microsomes have utilized GC-MS to identify and quantify the full profile of benz[a]anthracene dihydrodiols, including the 10,11-dihydrodiol isomer. nih.gov High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) provides enhanced sensitivity and specificity for quantifying hydroxy-PAH metabolites in biological samples like urine. nih.gov

Table 1: GC-MS Findings for Benz(a)anthracene Metabolite Analysis

Analytical AspectDescriptionKey FindingsReference
Derivatization Trimethylsilylation of hydroxylated metabolites to form TMS ethers.Essential for improving volatility and achieving good chromatographic separation. nih.govnih.gov
Separation Glass capillary columns are used to separate a wide range of metabolites.Capable of separating phenols, dihydrodiols, and tetrahydrotetrols. nih.gov
Identification Mass spectra of TMS-ethers show intense molecular ions (M+).Fragmentation patterns help distinguish between different isomers and metabolite types. nih.gov
Quantification Methods developed for quantifying urinary unmetabolized and hydroxylated PAHs.Allows for the assessment of exposure levels in occupational and environmental settings. nih.gov

High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection for Dihydrodiol Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating non-volatile or thermally unstable metabolites like dihydrodiols without the need for derivatization. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a water/acetonitrile or water/methanol gradient).

This technique has been successfully used to separate and quantify the dihydrodiol metabolites of benz[a]anthracene produced by human liver microsomes. nih.gov In these studies, HPLC analysis showed that the BA-10,11-dihydrodiol accounted for a significant portion of the total metabolites formed. nih.gov The separation is typically monitored using UV-Vis diode array detectors (DAD) and/or fluorescence detectors (FLD), which offer high sensitivity and selectivity for aromatic compounds. uci.eduresearchgate.net Fluorescence detection is particularly sensitive for many PAHs and their metabolites, with specific excitation and emission wavelengths chosen to maximize the signal for the target analyte. researchgate.net

Table 2: HPLC Separation of Benz(a)anthracene Dihydrodiol Metabolites from Human Liver Microsomes

MetabolitePercentage of Total MetabolitesReference
BA-8,9-dihydrodiol42.4% nih.gov
BA-5,6-dihydrodiol25.0% nih.gov
BA-10,11-dihydrodiol 24.8% nih.gov
BA-3,4-dihydrodiol5.3% nih.gov
BA-1,2-dihydrodiol< 1.5% nih.gov

Thin-Layer Chromatography (TLC) in Separation of Metabolites

Thin-Layer Chromatography (TLC) serves as a valuable, cost-effective method for the preliminary separation and qualitative analysis of benz[a]anthracene metabolites. nih.govnih.gov While it generally offers lower resolution and sensitivity compared to HPLC and GC, TLC is useful for quickly screening extracts and isolating metabolite fractions for further analysis by more sophisticated techniques like mass spectrometry or NMR. For example, in early studies, TLC was used to separate metabolites like 8,9-Dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide from microsomal incubations, providing initial evidence for new metabolic pathways. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of Benz(a)anthracene, 10,11-dihydro- and its metabolites, providing detailed information about their electronic structure and molecular composition.

UV-Vis Spectroscopy for Structural Elucidation

UV-Vis spectroscopy provides information about the conjugated aromatic system of benz[a]anthracene and its derivatives. The parent benz[a]anthracene molecule exhibits a characteristic UV absorption spectrum with several distinct peaks due to π-π* electronic transitions in the fused ring system. rsc.org When the aromaticity of one of the rings is disrupted, as in the formation of a dihydrodiol like Benz(a)anthracene, 10,11-dihydro-, the absorption spectrum undergoes a predictable shift. The saturation at the 10,11-position removes that double bond from the conjugated system, resulting in a spectrum that more closely resembles that of a smaller aromatic system, such as anthracene (B1667546). This change in the absorption profile is a key piece of evidence used in identifying dihydrodiol metabolites. nih.gov

Table 3: Characteristic UV Absorption Maxima (λmax) in Methanol

CompoundCharacteristic Absorption Maxima (nm)Reference
Benz[a]anthracene~278, 288, 299, 343, 359, 385 rsc.org
Anthracene~338, 355, 372 researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectral Analysis

Mass Spectrometry (MS) is a cornerstone for the definitive identification of metabolites by providing precise mass-to-charge (m/z) ratio information. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it allows for the confident identification of individual metabolites within a complex mixture. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) offers an even greater level of confidence by measuring the m/z ratio to several decimal places. nih.govnih.gov This high precision allows for the determination of the elemental formula of a metabolite, distinguishing it from other compounds that may have the same nominal mass. For Benz(a)anthracene, 10,11-dihydro- and its metabolites, MS analysis reveals the molecular ion peak, confirming the addition of oxygen atoms and hydrogen atoms relative to the parent compound. nih.gov The fragmentation patterns observed in the mass spectrum provide further structural information, helping to locate the position of the hydroxyl groups. nih.gov

Table 4: Key Mass Spectral Data for Benz(a)anthracene and Related Compounds

CompoundMolecular FormulaMolecular Weight (Nominal)Key Analytical ObservationReference
Benz[a]anthraceneC18H12228Base peak at m/z 228 in EI-MS. nist.gov
Benz[a]anthracene-10,11-dihydrodiolC18H14O2262Identification confirmed by comparison to authentic standards via GC-MS. nih.gov
TMS-ether of DihydrodiolsVariesVariesIntense molecular ions (M+) and characteristic fragmentation patterns. nih.gov

Nuclear Magnetic Resonance (NMR) for Structural Confirmation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of metabolites of Benz(a)anthracene. Following enzymatic or chemical reactions, NMR analysis provides definitive confirmation of the molecular structure, including the position of substituents and the stereochemistry of the resulting products.

Detailed Research Findings: Metabolic studies have shown that the microbial degradation of Benz(a)anthracene can proceed via hydroxylation at various positions, with a significant pathway involving the C-10 and C-11 positions to form dihydroxylated intermediates. nih.gov NMR spectral analysis, in conjunction with other techniques like gas chromatography-mass spectrometry (GC/MS), has been crucial in identifying these metabolites. nih.gov For instance, the formation of the trans-10,11-dihydroxy-10,11-dihydrobenz[a]anthracene metabolite is a key step in the detoxification pathway in certain organisms. The absolute stereochemistry of these trans-dihydrodiols has been determined using techniques like circular dichroism, with the major enantiomer formed by liver enzymes typically having the R,R absolute configuration. nih.gov The (+)- and (-)-enantiomers of the trans-10,11-dihydrodiol are separable as their diastereomeric bis-esters using high-performance liquid chromatography (HPLC), and their formation can be highly stereoselective depending on the enzymatic system involved. nih.gov

The structural confirmation by NMR relies on the analysis of proton (¹H) and carbon-13 (¹³C) chemical shifts, as well as coupling constants. In the ¹H NMR spectrum of a dihydrodiol metabolite, the protons attached to the saturated carbons bearing the hydroxyl groups (e.g., H-10 and H-11) would appear at a significantly upfield chemical shift (typically 3-5 ppm) compared to the aromatic protons (typically 7-9 ppm). The coupling constants between these aliphatic protons are critical for determining their relative stereochemistry (cis or trans).

Illustrative NMR Spectral Data for trans-10,11-Dihydroxy-10,11-dihydrobenz[a]anthracene

¹H NMR (Proton)¹³C NMR (Carbon)
PositionChemical Shift (δ, ppm) (Illustrative)PositionChemical Shift (δ, ppm) (Illustrative)
H-1, H-2, H-3, H-4~7.5 - 8.0C-1, C-2, C-3, C-4~122 - 129
H-5, H-6~7.6 - 8.1C-4a, C-6a, C-7a, C-11c~129 - 133
H-7~9.1C-5, C-6~126 - 128
H-8, H-9~7.7 - 8.0C-7~128
H-12~8.8C-8, C-9~125 - 127
H-10, H-11~4.5 - 5.0C-11a, C-11b~130 - 132
OH-10, OH-11VariableC-10, C-11~70 - 75
C-12~123

Note: This table is for illustrative purposes to demonstrate the expected regions for chemical shifts. Actual values may vary based on solvent and experimental conditions.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Surface Reactions

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful surface-sensitive technique ideal for studying the interactions and reactions of powdered or rough-surfaced materials. For Benz(a)anthracene, 10,11-dihydro-, DRIFTS can provide valuable insights into its behavior when adsorbed on environmental surfaces such as mineral dust, soil particles, or atmospheric particulate matter.

Detailed Research Findings: The DRIFTS technique works by illuminating a sample with an infrared beam and collecting the diffusely scattered light. This method is advantageous as it requires minimal sample preparation and can be used for in-situ measurements under controlled temperature and atmospheric conditions.

While specific DRIFTS studies on Benz(a)anthracene, 10,11-dihydro- are not prominent in the literature, extensive research on the surface interactions of other PAHs provides a strong framework for its application. Studies on the adsorption of PAHs on mineral surfaces like goethite and forsterite, and on materials like clays (B1170129) and soot, reveal the nature of the binding forces. The interaction of PAHs with surfaces can be governed by weak hydrogen bonds, where the π-electron system of the aromatic rings acts as a proton acceptor, and by π-π interactions.

For a metabolite like Benz(a)anthracene, 10,11-dihydro-10,11-diol, the presence of hydroxyl groups introduces the potential for stronger, more specific interactions. DRIFTS can be employed to monitor the surface reactions of this compound by observing changes in the vibrational frequencies of its functional groups upon adsorption.

Potential Data from DRIFTS Analysis of Benz(a)anthracene, 10,11-dihydro- on a Mineral Surface

Vibrational ModeTypical Wavenumber (cm⁻¹)Information Gleaned from DRIFTS
O-H Stretch (hydroxyl groups)3200 - 3600Shifts in this band indicate hydrogen bonding between the diol's OH groups and active sites (e.g., surface hydroxyls or oxygen atoms) on the mineral particle.
Aromatic C-H Stretch3000 - 3100Changes in these bands can reflect perturbations of the aromatic system upon adsorption.
Aliphatic C-H Stretch2850 - 3000Monitors the state of the dihydro- portion of the molecule.
C=C Aromatic Ring Stretch1400 - 1600Shifts can indicate π-π stacking interactions with other adsorbed molecules or with the surface itself.
C-O Stretch (hydroxyl groups)1000 - 1200Perturbations in this region provide further evidence of interactions involving the hydroxyl groups.

By monitoring these spectral features, DRIFTS can help elucidate the adsorption orientation, binding mechanisms, and potential surface-catalyzed degradation pathways of Benz(a)anthracene, 10,11-dihydro-.

Novel and Emerging Analytical Approaches for Dihydrodiol Analysis

The analysis of dihydrodiol metabolites of PAHs, including those of Benz(a)anthracene, 10,11-dihydro-, presents a significant analytical challenge due to their low concentrations in complex biological and environmental samples and the presence of numerous isomers. To address this, a suite of novel and emerging analytical approaches has been developed, focusing on enhanced sensitivity, selectivity, and throughput.

Detailed Research Findings: Modern analytical strategies have largely moved towards hyphenated techniques, which couple powerful separation methods with highly sensitive and specific detection systems.

High-Resolution Mass Spectrometry (HRMS): Gas chromatography coupled with high-resolution quadrupole time-of-flight mass spectrometry (GC/Q-TOF) is an emerging platform for PAH metabolite analysis. This technology offers high mass accuracy (typically below 1 ppm), which allows for confident identification of compounds based on their elemental composition. nih.gov HRMS is powerful for both targeted analysis, where specific known metabolites are quantified with high sensitivity, and untargeted analysis, which aims to discover novel or unexpected metabolites in a sample. nih.gov

Advanced Chromatographic Separations: While standard HPLC and GC are workhorses, advancements continue to improve the separation of complex isomeric mixtures. The use of specialized HPLC columns, such as those with C18 or phenyl-based stationary phases, provides unique selectivity for PAH isomers. Furthermore, coupling liquid chromatography with mass spectrometry (LC-MS), often in tandem (LC-MS/MS), has become a cornerstone for the sensitive detection of less volatile dihydrodiol metabolites. wikipedia.orgnih.gov These methods often achieve limits of detection in the low nanogram per liter (ng/L) range. beilstein-journals.org

Automated and Miniaturized Sample Preparation: A major bottleneck in trace analysis is sample preparation. Novel techniques aim to automate, miniaturize, and reduce solvent use, aligning with the principles of green chemistry.

Solid-Phase Microextraction (SPME): This solvent-free technique integrates sampling, extraction, and concentration into a single step. On-fiber derivatization can be employed to improve the volatility and chromatographic behavior of polar metabolites like dihydrodiols. beilstein-journals.org

Microextraction by Packed Sorbent (MEPS): This is a miniaturized version of solid-phase extraction that can be fully automated and coupled online with GC-MS or LC-MS systems, offering high-throughput analysis of numerous samples.

Hyphenated Techniques for Comprehensive Analysis: The ultimate goal in metabolite analysis is often to obtain separation and unambiguous identification in a single run.

LC-NMR: The direct coupling of liquid chromatography to an NMR spectrometer allows for the acquisition of detailed structural information for each separated component of a mixture. While less sensitive than MS, LC-NMR is unparalleled for definitive structure elucidation of unknown metabolites.

Multi-Hyphenation (e.g., LC-PDA-MS, LC-NMR-MS): Combining multiple detectors, such as a photodiode array (PDA) detector for UV-Vis spectra along with MS and/or NMR, provides complementary data streams that maximize the confidence in compound identification from a single injection. nih.gov

These emerging approaches are continually pushing the boundaries of detection, enabling a more comprehensive understanding of the metabolic fate and distribution of Benz(a)anthracene, 10,11-dihydro-.

Investigation of Derivatives and Analogues of Benz a Anthracene, 10,11 Dihydro

Structural Modifications and their Impact on Biological Interactions

The introduction of functional groups to the benz(a)anthracene (B33201) dihydrodiol structure can significantly alter its metabolic fate and interaction with biological macromolecules. While specific research on derivatives of the 10,11-dihydro- isomer is limited, general principles of structural modification of PAHs can be inferred.

Fluorinated and Hydroxymethylated Benz(a)anthracene Dihydrodiol Derivatives

Specific studies on the biological interactions of fluorinated and hydroxymethylated derivatives of benz(a)anthracene, 10,11-dihydro-, are not extensively documented in publicly available research. However, the introduction of fluorine or hydroxymethyl groups into other PAH systems has been shown to influence their biological activity. Fluorine substitution can block metabolic activation at specific sites, thereby reducing or eliminating carcinogenic potential. Conversely, hydroxymethylation can alter the molecule's solubility and its interaction with enzymes, potentially leading to detoxification or, in some cases, modified biological activity. Further research is required to specifically determine the effects of these modifications on the 10,11-dihydrodiol isomer of benz(a)anthracene.

Dibenzoate Derivatives of Benz(a)anthracene Dihydrodiols

There is a notable lack of specific research findings concerning the synthesis and biological impact of dibenzoate derivatives of benz(a)anthracene dihydrodiols, including the 10,11-dihydro- isomer. In principle, the addition of bulky benzoate (B1203000) groups would significantly increase the steric hindrance of the molecule. This could impede its ability to interact with the active sites of metabolic enzymes or to intercalate into DNA, which are crucial steps in the mechanism of action for many PAH carcinogens. However, without direct experimental evidence, the precise effect of such derivatization on the biological activity of benz(a)anthracene dihydrodiols remains speculative.

Comparative Studies with Other Benz(a)anthracene Dihydrodiol Isomers (e.g., 1,2-, 3,4-, 5,6-, 8,9-dihydrodiols)

Comparative studies of the various dihydrodiol isomers of benz(a)anthracene (BA) have been instrumental in developing the "bay region" theory of PAH carcinogenesis. This theory posits that dihydrodiol metabolites with a diol group in a "bay region" of the molecule are precursors to highly carcinogenic diol epoxides.

Research has consistently shown that the different dihydrodiol isomers of benz(a)anthracene exhibit markedly different biological activities. The non-K-region 1,2- and 3,4-dihydrodiols of BA have been found to induce mutations, whereas the non-K-region 8,9-dihydrodiol and the K-region 5,6-dihydrodiol are inactive as mutagens. nih.gov None of these particular BA dihydrodiols were found to transform M2 mouse fibroblasts. nih.gov

In studies on skin tumor initiation in mice, the benz(a)anthracene 1,2-, 5,6-, 8,9-, and 10,11-dihydrodiols were all found to be less active tumor initiators than the parent compound, benz(a)anthracene. nih.gov In stark contrast, the benz(a)anthracene 3,4-dihydrodiol demonstrated exceptionally high tumorigenicity, being approximately five times more active than benz(a)anthracene itself. nih.govnih.gov This heightened activity is attributed to its metabolic conversion into a highly reactive bay-region diol-epoxide. nih.govnih.gov

Similarly, in newborn mice, the trans-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene was found to be significantly more carcinogenic than the parent compound and other dihydrodiol isomers. nih.gov This derivative induced malignant lymphoma in 24% of treated animals, compared to 4% for benz(a)anthracene. nih.gov Furthermore, it produced approximately 35 times more pulmonary adenomas than benz(a)anthracene, while the 1,2-, 5,6-, 8,9-, and 10,11-dihydrodiols showed little to no activity in inducing these tumors. nih.gov

The inactivity of the 10,11-dihydrodiol isomer in these studies is noteworthy. For instance, in a related compound, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), the non-K-region 10,11-dihydrodiol was found to be inactive in both mutagenesis and cell transformation assays. nih.gov This suggests that the position of the dihydrodiol group is a critical determinant of the molecule's carcinogenic potential.

Table 1: Comparative Biological Activity of Benz(a)anthracene Dihydrodiol Isomers

Dihydrodiol IsomerMutagenic Activity (V79 cells)Tumor-Initiating Activity (Mouse Skin)Carcinogenicity (Newborn Mice - Pulmonary Adenomas)
1,2-dihydrodiol Active nih.govLess active than BA nih.govLittle to no activity nih.gov
3,4-dihydrodiol Most active nih.gov~5 times more active than BA nih.govnih.gov~35 times more active than BA nih.gov
5,6-dihydrodiol Inactive nih.govLess active than BA nih.govLittle to no activity nih.gov
8,9-dihydrodiol Inactive nih.govLess active than BA nih.govLittle to no activity nih.gov
10,11-dihydrodiol Not specified for BA, but inactive for DMBA nih.govLess active than BA nih.govLittle to no activity nih.gov

Data compiled from multiple sources. nih.govnih.govnih.govnih.gov This table is for illustrative purposes and represents a summary of the findings.

Exploration of Anticarcinogenic Coumarin (B35378) Derivatives Related to Benz(a)anthracene

In contrast to the carcinogenic properties of benz(a)anthracene and its metabolites, certain structurally related coumarin derivatives have been found to possess anticarcinogenic properties. One such compound is 3-methyl-2H-anthra[1,2-b]pyran-2-one, a coumarin analogue of benz[a]anthracene. oup.comnih.gov

The three-dimensional structure of this coumarin derivative has been determined, revealing a flat molecule. oup.comnih.gov The presence of the carbonyl group and the conjugated double bond in the coumarin ring introduces a dipole moment that is thought to be crucial for its biological activity, distinguishing it from the purely hydrophobic PAHs. oup.com

These polycyclic coumarin derivatives have demonstrated significant activity as inhibitors of the covalent binding of carcinogenic PAHs, such as 7,12-dimethylbenz[a]anthracene (DMBA), to epidermal DNA in mouse skin. oup.com They are also potent inducers of aryl hydrocarbon hydroxylase and show a higher affinity for binding to the Ah receptor than the parent carcinogens. oup.com The mechanism of their anticarcinogenic action is not fully understood but may involve the induction of a different ratio of detoxifying to activating enzymes. oup.com

Interestingly, the presence of a methyl group in the lactone ring appears to be important for the anticarcinogenic activity of these coumarins. oup.com Analogues lacking this methyl group exhibit markedly lower activity. oup.com This highlights the subtle structural requirements for a molecule to act as an antagonist to PAH-induced carcinogenesis.

Future Directions and Emerging Research Avenues in Benz a Anthracene, 10,11 Dihydro Research

Development of Novel Analytical Probes for Dihydrodiol Detection

The accurate and sensitive detection of Benz(a)anthracene (B33201) dihydrodiols in complex environmental and biological matrices is paramount for risk assessment. Future research is geared towards the development of novel analytical probes that can overcome the limitations of current methodologies.

Key Research Focus Areas:

Fluorescent Probes: Designing and synthesizing fluorescent probes that exhibit a specific and measurable response upon binding to Benz(a)anthracene dihydrodiols. These probes could enable real-time imaging and quantification in living cells and tissues.

Biosensors: Engineering biosensors, potentially based on enzymes or antibodies, that can selectively recognize and signal the presence of specific dihydrodiol isomers. This could lead to the development of portable and rapid detection systems for on-site environmental monitoring.

Mass Spectrometry-based Techniques: Advancing high-resolution mass spectrometry techniques to improve the identification and quantification of a wider range of dihydrodiol metabolites and their DNA adducts.

Advanced Computational Approaches for Predicting Metabolic and Biological Activity

Computational modeling offers a powerful and cost-effective means to predict the metabolic fate and biological activity of Benz(a)anthracene dihydrodiols. Future research will focus on refining these models to provide more accurate and predictive insights.

Table 1: Advanced Computational Approaches

Computational MethodApplication in Benz(a)anthracene ResearchPotential Future Developments
Quantum Mechanical (QM) Models Calculating the stability and reactivity of carbocations formed from dihydrodiol epoxides. researchgate.netIntegration with machine learning to improve accuracy and reduce computational cost.
Quantitative Structure-Activity Relationship (QSAR) Developing models that correlate the chemical structure of dihydrodiol derivatives with their carcinogenic or toxic potential.Incorporation of 3D structural information and metabolic simulation data to enhance predictive power.
Molecular Docking Simulating the interaction of dihydrodiols and their epoxide derivatives with biological macromolecules like DNA and enzymes.Development of dynamic docking simulations that account for protein flexibility and solvent effects.

These computational approaches are crucial for understanding the initial steps of covalent adduct formation with DNA, a key event in PAH-induced carcinogenesis. researchgate.net

Elucidation of Complete Biodegradation Pathways in Diverse Environmental Microorganisms

Microorganisms play a critical role in the environmental fate of PAHs, including Benz(a)anthracene. While initial steps in the biodegradation of Benz(a)anthracene have been identified, complete pathways in many microorganisms remain to be elucidated.

Key Research Objectives:

Identification of Novel Degrading Strains: Isolating and characterizing new bacterial and fungal strains from contaminated environments with the ability to degrade Benz(a)anthracene and its dihydrodiol metabolites.

Metabolite Identification: Utilizing advanced analytical techniques, such as GC-MS and LC-MS, to identify the full spectrum of intermediates produced during biodegradation. For example, Mycobacterium sp. strain RJGII-135 has been shown to produce both 5,6- and 10,11-BAA-dihydrodiols. nih.gov

Enzymatic and Genetic Analysis: Identifying and characterizing the specific enzymes (e.g., dioxygenases, dehydrogenases) and the underlying genes responsible for the degradation of Benz(a)anthracene dihydrodiols. nih.gov Studies have shown that initial dioxygenation can occur at various positions, including the 1,2-, 8,9-, or 10,11- positions. pjoes.comresearchgate.net

Understanding these pathways is essential for developing effective bioremediation strategies for PAH-contaminated sites.

Exploring Structure-Activity Relationships for Targeted Therapeutic or Remediation Applications

The study of structure-activity relationships (SAR) aims to understand how the chemical structure of Benz(a)anthracene dihydrodiols influences their biological activity. This knowledge can be leveraged for both therapeutic and remediation purposes.

Research Directions:

Carcinogenicity and Toxicity: Investigating how modifications to the dihydrodiol structure, such as the position of hydroxyl groups, affect their metabolic activation to carcinogenic diol epoxides. nih.gov The tumorigenicity of the 3,4-dihydrodiol, for instance, supports the "bay region" theory of PAH carcinogenicity. researchgate.net

Enzyme Inhibition/Induction: Exploring how different dihydrodiol isomers interact with key metabolizing enzymes, such as cytochrome P450s and epoxide hydrolase. nih.gov

Bioremediation Enhancement: Designing structural analogues of dihydrodiols that could act as inducers of degradative enzymes in microorganisms, thereby enhancing the bioremediation of Benz(a)anthracene.

Role of Benz(a)anthracene Dihydrodiols in Co-Exposure Scenarios with Other Environmental Pollutants

In the real world, exposure to Benz(a)anthracene and its metabolites occurs in the context of complex mixtures of pollutants. Understanding the interactions between these compounds is crucial for a realistic assessment of health risks.

Areas for Future Investigation:

Mixture Toxicity: Assessing the combined toxic effects of Benz(a)anthracene dihydrodiols with other common environmental contaminants, such as other PAHs, heavy metals, and pesticides. nih.gov

Metabolic Interactions: Investigating how co-exposure to other pollutants can alter the metabolic pathways of Benz(a)anthracene, potentially leading to an increase or decrease in the formation of toxic dihydrodiol epoxides.

Oxidative Stress: Examining the role of Benz(a)anthracene dihydrodiols in inducing oxidative stress, and how this effect may be potentiated by co-exposure to other pro-oxidant pollutants. nih.govnih.gov

Q & A

Q. What safety protocols are essential when handling Benz(a)anthracene derivatives in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use Class I, Type B biological safety hoods for mixing/handling to minimize aerosol formation .
  • PPE: Wear nitrile gloves, lab coats, and eye protection to prevent skin/eye contact. Respiratory protection (NIOSH-approved) is required if airborne concentrations exceed 0.1 mg/m³ .
  • Storage: Store in tightly sealed containers in cool, well-ventilated areas away from oxidizers (e.g., chlorates, peroxides) .
  • Decontamination: Use HEPA-filter vacuums or wet methods for cleanup; dry sweeping is prohibited .
  • Emergency Measures: Install eyewash stations and emergency showers. For spills, evacuate and use absorbent materials with proper ventilation .

Q. How can researchers detect and quantify Benz(a)anthracene in environmental samples?

Methodological Answer:

  • Sample Preparation: Extract using cyclohexane or toluene, followed by solid-phase extraction (SPE) to isolate PAHs .
  • Analytical Techniques:
    • Gas Chromatography (GC): Use DB-5 or SE-52 capillary columns with temperature ramping (60°C to 280°C) for separation. Retention indices (e.g., Kovats) aid identification .
    • LC-LC-GC-MS/MS: Two-dimensional liquid chromatography coupled with tandem MS improves sensitivity and reduces interference in complex matrices .
  • Validation: Spike recovery tests (70–120%) and internal standards (e.g., deuterated anthracene) ensure accuracy .

Q. What are the primary metabolic pathways of Benz(a)anthracene in biological systems?

Methodological Answer:

  • Phase I Metabolism: CYP450 enzymes (e.g., CYP1A1) oxidize Benz(a)anthracene to dihydrodiols (e.g., 10,11-diol) and phenolic metabolites .
  • Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites enhances water solubility for excretion .
  • Detection in Tissues: After administration, metabolites are detectable in liver, lungs, and kidneys within hours. Hepatobiliary excretion predominates, with fecal elimination as the primary route .

Advanced Research Questions

Q. How do structural modifications influence the carcinogenic potency of Benz(a)anthracene derivatives?

Methodological Answer:

  • Methylation Effects: 7,12-Dimethylbenz(a)anthracene (DMBA) exhibits higher carcinogenicity due to bay-region diol epoxide formation, which binds DNA .
  • Substitution Patterns:
    • 5-Membered Rings: Introducing a cyclopenta group (e.g., benz(j)aceanthrylene) increases tumorigenicity .
    • Electrophilic Sites: Methyl groups at positions 7 and 12 enhance metabolic activation to reactive intermediates .
  • Experimental Validation: Compare tumor incidence in murine models using isomers (e.g., 4,7-dimethyl vs. 1,12-dimethyl derivatives) .

Q. What experimental design considerations address contradictions in carcinogenicity data across animal models?

Methodological Answer:

  • Solvent Selection: Dodecane increases tumor yield compared to toluene due to co-carcinogenic effects .
  • Dose-Response Calibration: Administer ≤50 mg/kg via subcutaneous injection to balance efficacy and toxicity .
  • Species-Specific Factors: Mice show higher susceptibility to pulmonary adenomas than rats. Use neonatal models for enhanced sensitivity to low doses .
  • Data Normalization: Control for feed conversion rates and hematopoietic suppression, which may confound weight-gain metrics .

Q. What molecular mechanisms underlie the hematopoietic toxicity observed in Benz(a)anthracene-exposed animal models?

Methodological Answer:

  • Oxidative Stress: PAHs induce lipid peroxidation, depleting glutathione and damaging bone marrow stem cells .
  • DNA Adduct Formation: Bay-region epoxides (e.g., 10,11-epoxide) bind hematopoietic progenitor cell DNA, causing apoptosis .
  • In Vivo Validation: Monitor hematocrit, leukocyte counts, and spleen histopathology in rats after 30-day exposure. Use CEA (carcinoembryonic antigen) assays to track carcinogenic progression .

Q. How do environmental factors influence the degradation and bioavailability of Benz(a)anthracene in ecosystems?

Methodological Answer:

  • Photodegradation: UV exposure accelerates breakdown into quinones, but incomplete degradation may produce secondary toxins .
  • Microbial Metabolism: Soil Pseudomonas spp. oxidize Benz(a)anthracene via dioxygenase pathways. Optimize bioremediation using nutrient-amended (N/P) soils .
  • Bioavailability: Hydrophobicity (log Kow ~5.9) limits aqueous solubility. Use cyclodextrin-based solvents to enhance uptake in toxicity assays .

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